1-(4-fluorobenzyl)-3-hydroxy-5-(4-methylphenyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
Beschreibung
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes fluorine, hydroxyl, methyl, and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Eigenschaften
Molekularformel |
C24H20FNO2 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-[(4-fluorophenyl)methyl]-4-hydroxy-2-(4-methylphenyl)-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO2/c1-16-7-11-19(12-8-16)22-21(18-5-3-2-4-6-18)23(27)24(28)26(22)15-17-9-13-20(25)14-10-17/h2-14,22,27H,15H2,1H3 |
InChI-Schlüssel |
BCKVLRTUJFDINM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CC3=CC=C(C=C3)F)O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these reactions for scale, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its potential biological activities make it a candidate for drug development and other biological studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-5-(4-METHYLPHENYL)-4-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE include other fluorinated aromatic compounds and pyrrolidines. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
